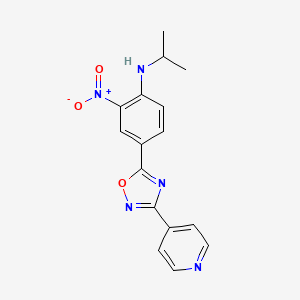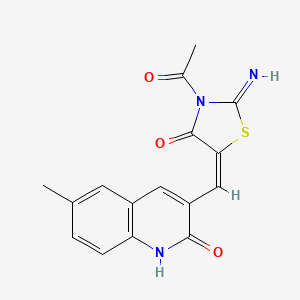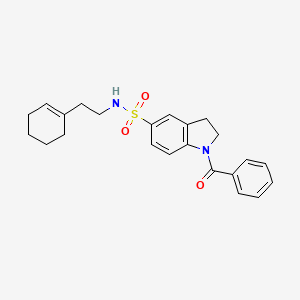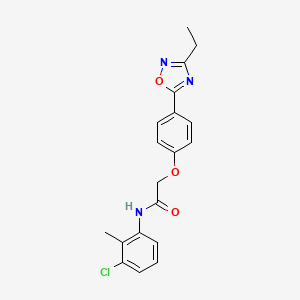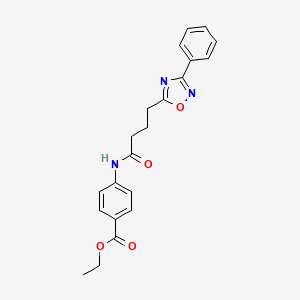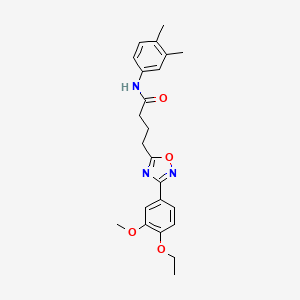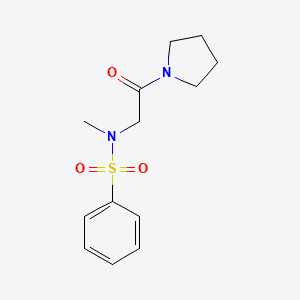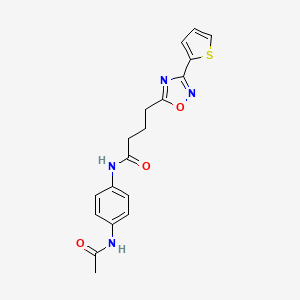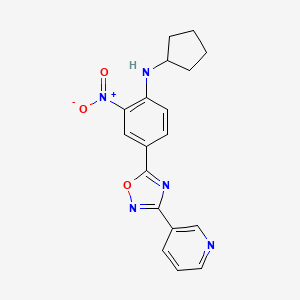
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as CP-oxadiazole, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. CP-oxadiazole is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer cell proliferation, microbial growth, and inflammation. N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to target specific enzymes and receptors involved in these pathways, leading to the inhibition of their activity and subsequent cell death.
Biochemical and Physiological Effects
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of microbial growth, and the reduction of inflammation. In addition, N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee for lab experiments is its potency and specificity, which allows for the targeted inhibition of specific cellular pathways. In addition, N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit low toxicity, making it a safer alternative to other compounds with similar activity. However, one limitation of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the development and application of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee. One area of interest is in the development of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee derivatives with improved solubility and bioavailability, which could enhance its efficacy in vivo. In addition, further studies are needed to fully elucidate the mechanism of action of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee and its potential applications in other areas of scientific research, such as neuroprotection and cardiovascular disease. Finally, the development of novel delivery systems for N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee could enhance its targeted delivery to specific tissues and cells, further improving its efficacy and safety.
Synthesis Methods
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee can be synthesized using a multistep process that involves the reaction of cyclopentanone, 3-pyridinecarboxylic acid, and nitroaniline. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee.
Scientific Research Applications
N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit promising activity in a range of scientific research applications. One of the most significant areas of interest is in the field of cancer research, where N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit potent antitumor activity against a range of cancer cell lines. In addition, N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee has been shown to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Other potential applications of N-cyclopentyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)anilinee include anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-10-12(7-8-15(16)20-14-5-1-2-6-14)18-21-17(22-26-18)13-4-3-9-19-11-13/h3-4,7-11,14,20H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKDZRHQNDHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)
